molecular formula C13H11ClO B8600972 3'-Chloro-2-methoxy-1,1'-biphenyl CAS No. 89346-56-5

3'-Chloro-2-methoxy-1,1'-biphenyl

Cat. No. B8600972
CAS RN: 89346-56-5
M. Wt: 218.68 g/mol
InChI Key: NLELYJHVSSYJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Chloro-2-methoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11ClO and its molecular weight is 218.68 g/mol. The purity is usually 95%.
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properties

CAS RN

89346-56-5

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-3-(2-methoxyphenyl)benzene

InChI

InChI=1S/C13H11ClO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3

InChI Key

NLELYJHVSSYJLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-iodoanisol (3.00 g, 12.8 mmol), 3-chlorophenylboronic acid (2.41 g, 15.4 mmol), and potassium carbonate (3.54 g, 25.6 mmol) in water (10 mL) and methanol (50 mL) was purged with a nitrogen stream for 20 min. To the suspension was added palladium(II) acetate (57.6 mg, 0.2564 mmol) and the solution was stirred at room temperature overnight (18 h). To the reaction was added ethyl acetate (100 mL) and water (100 mL). The layers were separated, the aqueous layer extracted with ethyl acetate (100 mL), and the organic extracts were combined. The organic solution was washed with water (2×150 mL) and brine (150 mL), decolorized with activated charcoal, dried over sodium sulfate, and the solvent removed under reduced pressure. The resulting residue was purified by flash silica gel column chromatography eluting with 10-30% ethyl acetate in hexanes to give I-16 (2.50 g, 89% yield) as colorless oil. 1H NMR (400 MHz CDCl3) 7.53 (t, J=1.8 Hz, 1H), 7.40 (dt, J=7.2 Hz, 1.6 Hz, 1H), 7.38-7.28 (m, 4H), 7.05-6.97 (m, 2H), 3.82 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
57.6 mg
Type
catalyst
Reaction Step Three

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